

DMTr-4'-F-U-CED-TBDMS phosphoramidite CAS number and supplier

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

DMTr-4'-F-U-CED-TBDMS
phosphoramidite

Cat. No.:

B12421144

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Technical Guide: DMTr-4'-F-U-CED-TBDMS Phosphoramidite

This technical guide provides an in-depth overview of **DMTr-4'-F-U-CED-TBDMS phosphoramidite**, a key reagent in the synthesis of 4'-fluorinated RNA for research and drug development applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Availability

While a specific CAS number for **DMTr-4'-F-U-CED-TBDMS phosphoramidite** is not readily available in public databases, this compound is a specialized chemical used in oligonucleotide synthesis. It can be sourced from various chemical suppliers that specialize in reagents for nucleic acid chemistry.

Known Suppliers:

- MedchemExpress
- BLD Pharm

Technical Data



DMTr-4'-F-U-CED-TBDMS phosphoramidite is a 4'-Fluorinated Uridine phosphoramidite derivative. The 4'-fluoro modification provides unique structural and functional properties to RNA oligonucleotides, making it a valuable tool for structural biology and therapeutic applications.[1][2]

Property	Value	Reference
Synonyms	DMTr-4'-F-uridine-CED- TBDMS phosphoramidite	MedchemExpress
Molecular Formula	C45H60FN4O9PSi	BLD Pharm[3]
Molecular Weight	879.04 g/mol	BLD Pharm[3]
Application	Probe for 19F NMR studies of RNA structure and function, RNA therapeutics, RNA aptamers, and ribozymes.[1][2]	Qiang Li, et al., J Am Chem Soc. 2020[4]
19F NMR Chemical Shift Dispersion	~4 ppm in response to changes in RNA secondary structure.[1][2]	Qiang Li, et al., J Am Chem Soc. 2020[1][2]

Experimental Protocols

The following protocols are based on the synthesis and incorporation of 4'-F-uridine phosphoramidite into RNA as described in the literature.[1][2]

3.1. Synthesis of 4'-F-uridine (4'FU) phosphoramidite

The synthesis of the 4'-F-uridine phosphoramidite is a multi-step process that begins with a suitable starting material, such as uridine. The key steps involve the selective fluorination at the 4' position of the ribose sugar, followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group, protection of the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group, and finally, phosphitylation of the 3'-hydroxyl group to introduce the cyanoethyl phosphoramidite moiety.

3.2. Solid-Phase Synthesis of 4'-F-RNA



The incorporation of the **DMTr-4'-F-U-CED-TBDMS phosphoramidite** into an RNA oligonucleotide is achieved using an automated solid-phase synthesizer following the standard phosphoramidite chemistry cycle.[5][6]

The synthesis cycle consists of four main steps:

- Detritylation: Removal of the acid-labile 5'-DMTr protecting group from the support-bound nucleoside using a mild acid, typically trichloroacetic acid in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
- Coupling: The activated DMTr-4'-F-U-CED-TBDMS phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The activation is typically achieved using an activating agent such as tetrazole or a derivative thereof.[5]
- Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. This is typically done using a mixture of acetic anhydride and 1-methylimidazole.[5]
- Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
 phosphate triester linkage using an oxidizing agent, typically an iodine solution in the
 presence of water and a weak base like pyridine.

This four-step cycle is repeated for each nucleotide to be added to the growing RNA chain.

3.3. Deprotection and Purification

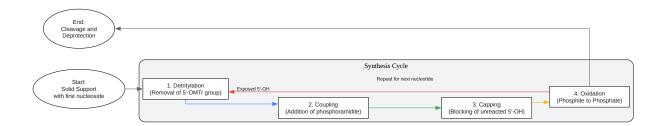
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases, the phosphate backbone, and the 2'-hydroxyl groups) are removed. The final product is then purified, typically by high-performance liquid chromatography (HPLC), to yield the desired 4'-fluorinated RNA oligonucleotide.

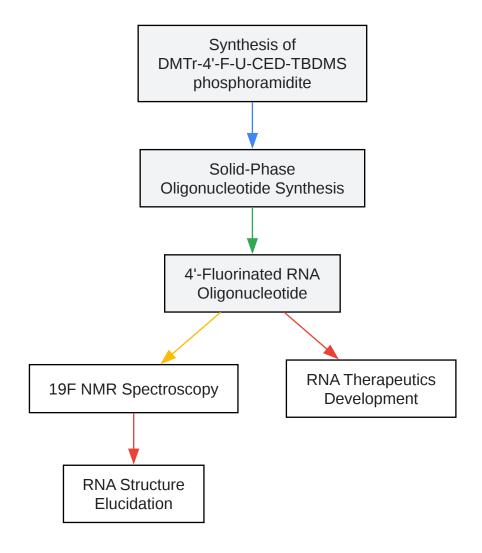
Workflow and Signaling Pathway Diagrams

Diagram 1: Solid-Phase Oligonucleotide Synthesis Cycle

The following diagram illustrates the key steps in the solid-phase synthesis of oligonucleotides using the phosphoramidite method.







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- To cite this document: BenchChem. [DMTr-4'-F-U-CED-TBDMS phosphoramidite CAS number and supplier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421144#dmtr-4-f-u-ced-tbdms-phosphoramidite-cas-number-and-supplier]

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